![molecular formula C14H20N4O2 B12601398 (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol CAS No. 918152-24-6](/img/structure/B12601398.png)
(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol typically involves the reaction of 2-(morpholin-4-yl)ethylamine with a benzimidazole derivative. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the derivative used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound has a similar structure but contains a pyridine ring instead of a benzimidazole ring.
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}: This compound belongs to the quinazolinamines class and has different biological properties.
Uniqueness
The uniqueness of (2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol lies in its specific structure, which combines a benzimidazole ring with a morpholine moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Further research into its properties and applications will continue to uncover new possibilities for its use.
Propriétés
Numéro CAS |
918152-24-6 |
|---|---|
Formule moléculaire |
C14H20N4O2 |
Poids moléculaire |
276.33 g/mol |
Nom IUPAC |
[2-(2-morpholin-4-ylethylamino)-3H-benzimidazol-5-yl]methanol |
InChI |
InChI=1S/C14H20N4O2/c19-10-11-1-2-12-13(9-11)17-14(16-12)15-3-4-18-5-7-20-8-6-18/h1-2,9,19H,3-8,10H2,(H2,15,16,17) |
Clé InChI |
FKEPYHKKFHLZDU-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=NC3=C(N2)C=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methylphenyl)-5-[2-(oxiran-2-yl)ethenyl]-1,2-oxazole](/img/structure/B12601316.png)
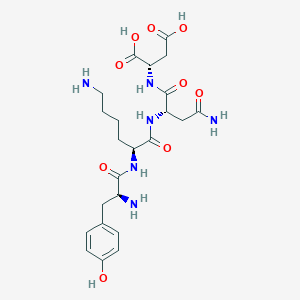
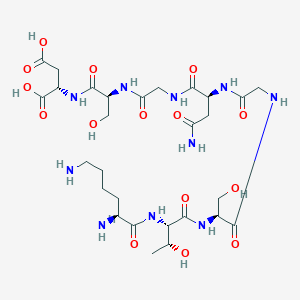

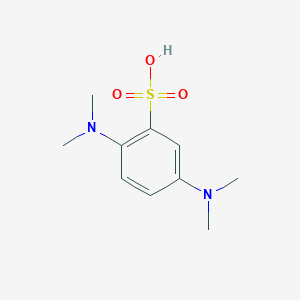
![3,3'-[(4-Hydroxybutyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12601349.png)
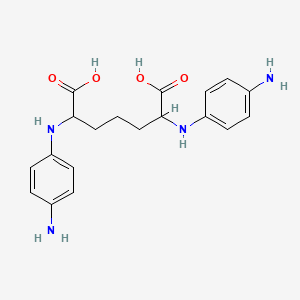

![Benzene, 1-[(1S)-1-cyclohexyl-3-phenyl-2-propynyl]-4-methoxy-](/img/structure/B12601379.png)
![6-(3,4-Dimethoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601391.png)
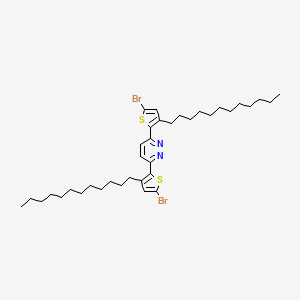
![5-Methoxy-6-[(4-methoxyphenyl)sulfanyl]-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12601403.png)
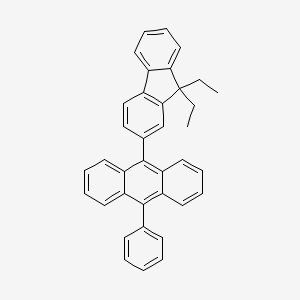
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
